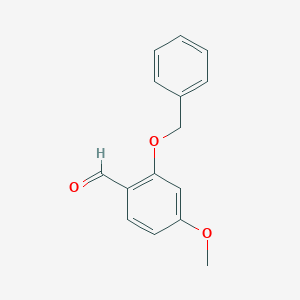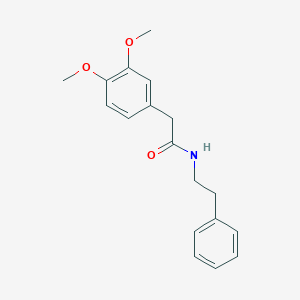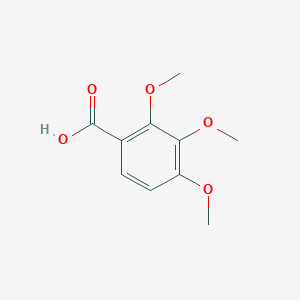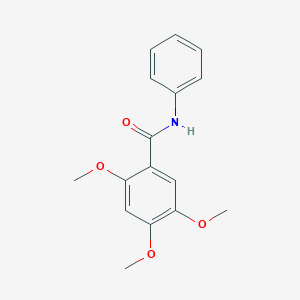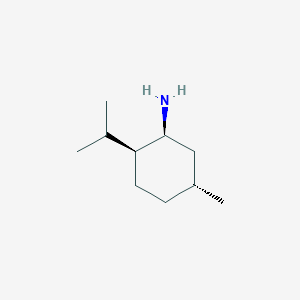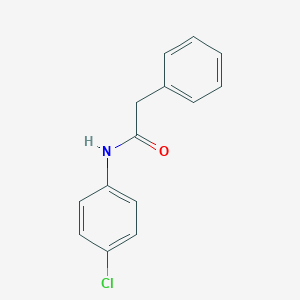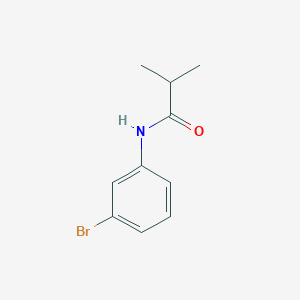
N-(3-Bromphenyl)-2-methylpropanamid
Übersicht
Beschreibung
“N-(3-bromophenyl)-2-methylpropanamide” is a compound that contains a bromophenyl group, a methylpropanamide group, and an amide linkage. The bromophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The methylpropanamide group consists of a three-carbon chain with a methyl group (-CH3) at one end and an amide group (-CONH2) at the other .
Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-2-methylpropanamide” would likely show the bromophenyl group, the methylpropanamide group, and the amide linkage. The bromine atom on the phenyl ring would be expected to be electron-withdrawing, which could affect the reactivity of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving “N-(3-bromophenyl)-2-methylpropanamide” are not available, similar compounds are often involved in reactions such as cross-coupling reactions, catalysis, and others .
Wissenschaftliche Forschungsanwendungen
Synthese von Monoisomeren Phthalocyaninen und Phthalocyanin-Fullerene-Dyaden
“N-(3-Bromphenyl)-2-methylpropanamid” wird bei der Synthese und Charakterisierung von monoisomeren 1,8,15,22-substituierten (A3B und A2B2) Phthalocyaninen und Phthalocyanin-Fullerene-Dyaden verwendet . Diese Verbindungen haben aufgrund ihrer einzigartigen elektronischen Eigenschaften potenzielle Anwendungen in der photodynamischen Therapie, Solarzellen und Sensoren.
Antitumoraktivität
Die Verbindung wurde bei der Synthese von 5-(3-Bromphenyl)-N-aryl-4H-1,2,4-triazol-3-amin-Analoga verwendet, die eine signifikante Antitumoraktivität gegen einige Krebszelllinien gezeigt haben . Beispielsweise zeigte sich die CNS-Krebszelllinie SNB-75 als am empfindlichsten gegenüber der getesteten Verbindung 4e .
Antimykotische Aktivität
“this compound” wurde bei der Synthese von Derivaten verwendet, die eine antimykotische Aktivität gezeigt haben . Diese Verbindungen könnten potenziell bei der Entwicklung neuer Antimykotika eingesetzt werden.
Molekular-Docking-Studien
Die Verbindung wurde in Molekular-Docking-Studien verwendet, um ihre Wechselwirkungen mit biologischen Zielmolekülen zu verstehen . Diese Informationen können nützlich für die Medikamentenentwicklung und -optimierung sein.
ADME- und Toxizitätsvorhersage
Die Verbindung wurde in ADME-Studien (Absorption, Verteilung, Metabolismus und Ausscheidung) und der Toxizitätsvorhersage verwendet . Dies ist in den frühen Phasen der Medikamentenentwicklung entscheidend, um die Sicherheit und Wirksamkeit potenzieller Medikamentenkandidaten vorherzusagen.
Synthese anderer organischer Verbindungen
“this compound” kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese einer Vielzahl anderer organischer Verbindungen verwendet werden . Dies macht es zu einem wertvollen Werkzeug in der organischen Chemie.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the stability and efficacy of similar compounds .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBABBOSWOTEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361215 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39241-02-6 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


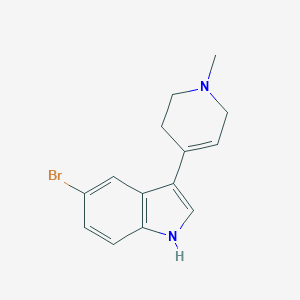



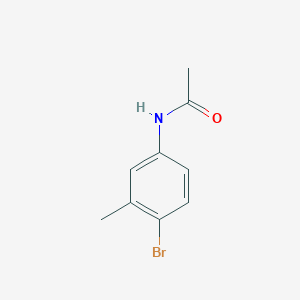
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
